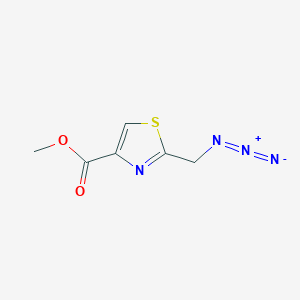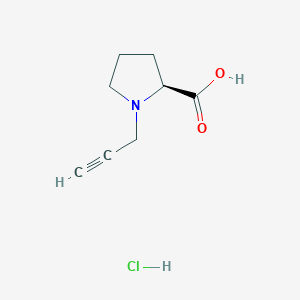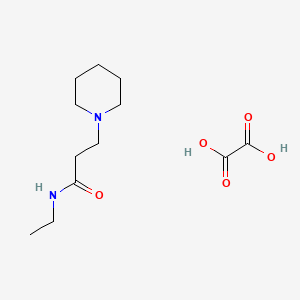
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, also known as CMEP, is a heterocyclic compound belonging to the pyrazole family. It is a versatile building block for organic synthesis and is widely used in the development of various pharmaceuticals, agrochemicals, and other organic compounds. CMEP is a highly reactive compound and has a low boiling point, making it suitable for a variety of reactions.
Applications De Recherche Scientifique
Antimicrobial and Antimycobacterial Activity
Research on nicotinic acid hydrazide derivatives, including those related to the structural framework of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, has shown promising antimicrobial and antimycobacterial activities. One study synthesized various compounds through reactions involving nicotinohydrazide, demonstrating their potential in antimycobacterial applications (Sidhaye et al., 2011).
Catalysis in Synthetic Chemistry
Several studies have explored the use of pyrazolyl and pyridine derivatives as catalysts in organic synthesis. For example, (pyrazolyl)ethyl)pyridine metal complexes have been used as catalysts for the asymmetric transfer hydrogenation of ketones, demonstrating the influence of catalyst structure on reaction outcomes (Magubane et al., 2017). Similarly, unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been shown to catalyze ethylene oligomerization reactions, with the product distribution being significantly influenced by the solvent and co-catalyst used (Nyamato et al., 2014).
Synthesis of Heterocyclic Compounds
The compound and its derivatives are instrumental in the synthesis of novel heterocyclic compounds with potential biomedical applications. For instance, studies have detailed the synthesis of polyheterocyclic systems involving pyrazole and pyridine moieties, leading to the discovery of compounds with promising optical and antimicrobial properties (Elneairy et al., 2006). Another study synthesized pyrazole derivatives and evaluated their fluorescence characteristics, underscoring the role of substituent groups in determining optical properties (Ge et al., 2014).
Propriétés
IUPAC Name |
3-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMBPJBDRQBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)


![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)






